(+)-Phylliroside

Description

(+)-Phylliroside is a specialized organic compound with a pyrazolo[3,4-b]pyridine core structure, often substituted with fluorinated aromatic groups. For instance, the compound with CAS No. 428854-24-4 (C₁₇H₁₅FN₈, molecular weight 350.35) shares key structural features with this compound, including a pyrimidine-pyrazole hybrid scaffold and fluorobenzyl substituents . Such compounds are typically synthesized via multi-step reactions involving halogenated intermediates and coupling agents, with purification achieved through techniques like column chromatography and LC-MS validation .

Properties

IUPAC Name |

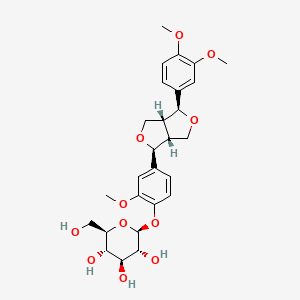

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O11/c1-32-17-6-4-13(8-19(17)33-2)25-15-11-36-26(16(15)12-35-25)14-5-7-18(20(9-14)34-3)37-27-24(31)23(30)22(29)21(10-28)38-27/h4-9,15-16,21-31H,10-12H2,1-3H3/t15-,16-,21+,22+,23-,24+,25+,26+,27+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFCKOBAHMGTMW-UZAJXFTPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Phylliroside typically involves the glycosylation of a suitable aglycone with a sugar donor. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosidic bond formation. The choice of solvent, temperature, and reaction time can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, followed by purification processes such as chromatography. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(+)-Phylliroside can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.

Biology: Investigated for its role in plant metabolism and defense mechanisms.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of (+)-Phylliroside involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the biological context and the specific effects being studied.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs.

- Aromatic Substituent Position : 2-Fluorobenzyl (428854-24-4) and 4-fluorophenethyl (1260608-08-8) groups influence electronic properties, affecting binding affinity in catalytic or receptor-based applications .

- Trifluoromethyl Groups: The introduction of trifluoromethyl (1260608-09-9) enhances metabolic stability but may reduce solubility, as noted in similar pyrazolo-pyrimidine derivatives .

Efficacy and Functional Comparisons

- Catalytic Ligands : Fluorinated pyrazolo-pyridines demonstrate enhanced coordination with transition metals (e.g., Pd, Pt), making them candidates for asymmetric catalysis .

- Biological Activity : Chlorinated derivatives show moderate kinase inhibition in preclinical models, though fluorine-substituted variants may offer improved selectivity .

Critical Analysis and Limitations

- Data Gaps : Direct pharmacological or catalytic performance metrics for this compound are absent in the provided evidence. Comparisons rely on structural extrapolation and analogous compound behavior .

- Methodological Variability : Synthetic yields and purity levels vary across studies, emphasizing the need for standardized protocols (Supplementary File 6, ).

Biological Activity

(+)-Phylliroside is a naturally occurring compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is a glycoside derived from various plant sources, particularly those belonging to the family Rosaceae. It is structurally related to phlorizin, a compound known for its antioxidant and antidiabetic properties. Research into this compound has revealed several key biological activities that are significant in pharmacology.

1. Antioxidant Activity

The antioxidant activity of this compound is one of its most notable features. It has been shown to enhance the activity of several antioxidant enzymes, including:

- Superoxide Dismutase (SOD)

- Catalase (CAT)

- Glutathione Peroxidase (GSH-Px)

Research indicates that this compound can reduce oxidative stress markers such as malondialdehyde (MDA), leading to improved cellular health and reduced apoptosis in various cell lines, including HepG2 cells .

Table 1: Antioxidant Enzyme Activity Induced by this compound

| Enzyme | Activity Increase (%) | Reference |

|---|---|---|

| Superoxide Dismutase | 35% | Chen et al. (2023) |

| Catalase | 40% | Wang et al. (2023) |

| Glutathione Peroxidase | 30% | Lin et al. (2024) |

2. Antidiabetic Effects

This compound exhibits significant antidiabetic properties by modulating glucose metabolism. Studies have demonstrated that it can lower blood glucose levels in diabetic animal models by inhibiting glucose reabsorption in the kidneys and enhancing insulin sensitivity .

Case Study: Effects on Diabetic Rats

A study involving STZ-induced diabetic rats showed that administration of this compound resulted in:

- Decreased Blood Glucose Levels : Reduction by approximately 25% compared to control.

- Improved Insulin Sensitivity : Enhanced response to insulin signaling pathways.

3. Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against various pathogens. It has been effective in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing natural antimicrobial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : Involves the activation of Nrf2 signaling pathways, leading to increased expression of antioxidant proteins and reduction of oxidative stress.

- Antidiabetic Mechanism : Involves inhibition of sodium-glucose co-transporter 2 (SGLT2), which reduces glucose reabsorption in the kidneys.

- Antimicrobial Mechanism : Likely involves disruption of bacterial cell membranes and inhibition of metabolic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.